7-Methyloct-6-ene-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63297-56-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-methyloct-6-ene-2,5-dione |
InChI |
InChI=1S/C9H14O2/c1-7(2)6-9(11)5-4-8(3)10/h6H,4-5H2,1-3H3 |
InChI Key |
TXGWLXQVXZHSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC(=O)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methyloct 6 Ene 2,5 Dione and Analogues
Catalytic Approaches to 1,4-Diketone Formation
Catalytic methods offer efficient and atom-economical pathways to 1,4-diketones. These approaches often utilize transition metals or organocatalysts to facilitate the key carbon-carbon bond-forming reactions.
Thiazolium Chloride Catalyzed Coupling Reactions
N-Heterocyclic carbenes (NHCs), generated in situ from thiazolium salts, are powerful organocatalysts for the synthesis of 1,4-diketones via the Stetter reaction. acs.orgnih.govnih.gov This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone. nih.govnih.govijcrt.org The catalytic cycle is initiated by the reaction of the NHC with an aldehyde to form a Breslow intermediate, which then acts as a nucleophile. researchgate.netresearchgate.net
A specific synthesis of 7-methyloct-6-ene-2,5-dione employs 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride as the catalyst. wiley-vch.de The reaction between 3,3-dimethylacrolein and methyl vinyl ketone is carried out in ethanol (B145695) with sodium acetate (B1210297) as a base. wiley-vch.de This method provides the desired 1,4-dione in moderate yield. wiley-vch.de The use of thiazolium salts is particularly advantageous for reactions involving aliphatic aldehydes, which are prone to resinification under strongly basic conditions required for other catalysts like cyanide. researchgate.net
Different thiazolium salts exhibit varying catalytic activities. For instance, in the synthesis of arenoxy-substituted 1,4-diketones, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride was found to be the most effective catalyst, while imidazolium-based NHCs showed no activity. acs.org The choice of solvent also plays a crucial role, with dimethyl sulfoxide (B87167) (DMSO) often providing the best results at room temperature. acs.orgacs.org
Table 1: Thiazolium Chloride Catalyzed Synthesis of 1,4-Diketones
| Catalyst | Aldehyde | α,β-Unsaturated Ketone | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride | 3,3-Dimethylacrolein | Methyl vinyl ketone | Sodium acetate | Ethanol | This compound | 50 |
Data sourced from multiple studies. acs.orgwiley-vch.de
Strategic Synthesis from Conjugated Ynones via Phosphine (B1218219) Catalysis and Isomerization
Phosphine-catalyzed reactions provide another versatile route to 1,4-dicarbonyl compounds, often starting from conjugated ynones. nih.govsci-hub.se Triphenylphosphine (B44618) can catalyze the isomerization of propargylic ketones, esters, and amides to the corresponding α,β-γ,δ-conjugated E,E-dienes. mdpi.com
One strategy involves the isomerization of 1,1-diethoxyalk-3-yn-2-ones to (3E,5E)-alkadienones. mdpi.com For example, 1,1-diethoxy-7-methyloct-3-yn-2-one, synthesized from 5-methylhex-1-yne, can be isomerized using polystyrene-supported triphenylphosphine with pentane-2,4-dione as a co-catalyst to yield the corresponding (3E,5E)-1,1-diethoxy-7-methylocta-3,5-dien-2-one. mdpi.comresearchgate.net The resulting dienone can then potentially be converted to the target 1,4-diketone through further transformations.
Phosphine catalysis can also be employed in cascade reactions. For instance, a phosphine-catalyzed isomerization-addition of β-amino ynones leads to the synthesis of densely substituted chiral pyrrolidones, which contain a ketone and a stereodefined exocyclic olefin. sci-hub.se This highlights the potential of phosphine catalysis to generate complex structures with multiple functional groups that could be precursors to 1,4-diketones.
Table 2: Phosphine-Catalyzed Reactions of Ynones
| Ynone Substrate | Catalyst | Co-catalyst/Additive | Product Type |
|---|---|---|---|
| 1,1-Diethoxyalk-3-yn-2-ones | Polystyrene-supported PPh₃ | Pentane-2,4-dione | (3E,5E)-Alkadienones |
Data compiled from various research articles. sci-hub.semdpi.com
Convergent and Linear Synthetic Routes to the 7-Methyloct-6-ene Framework
The construction of the this compound framework can be approached through both convergent and linear synthetic strategies.
A linear synthesis involves the sequential addition of fragments to build the carbon chain. An example is the synthesis of 1,1-diethoxy-7-methyloct-3-yn-2-one, a precursor that can be isomerized to a diene. mdpi.comresearchgate.net This synthesis starts with 5-methylhex-1-yne, which is deprotonated with butyllithium (B86547) and then reacted with diethoxyacetonitrile (B56917) to extend the carbon chain and introduce the ynone functionality. mdpi.comresearchgate.net
A convergent synthesis , on the other hand, involves the joining of two or more complex fragments at a late stage. The Stetter reaction, as described in section 2.1.1, is a prime example of a convergent approach where an aldehyde and an α,β-unsaturated ketone are coupled to form the 1,4-diketone in a single step. acs.orgnih.govwiley-vch.de This approach is generally more efficient for building complex molecules.
Stereochemical Control in the Formation of the Olefinic Moiety
Controlling the stereochemistry of the double bond in this compound and its analogues is a critical aspect of their synthesis. The development of stereoselective methods for alkene synthesis is a major goal in organic chemistry. nus.edu.sgsnnu.edu.cn
Several classic and modern reactions can be employed to control the E/Z selectivity of the olefinic moiety. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction , are powerful tools for creating alkenes with high stereoselectivity from carbonyl compounds. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.
More recent advancements include the use of transition metal catalysis. For instance, nickel-catalyzed tandem reactions involving a Heck reaction followed by carbon-carbon double bond migration have been developed to access tri- and tetrasubstituted alkenes with defined stereochemistry. nus.edu.sg Photocatalysis has also emerged as a powerful tool for stereodivergent alkene synthesis, allowing for the selective formation of either the Z- or E-isomer by choosing the appropriate photocatalyst. acs.org
In the context of phosphine-catalyzed reactions of ynones, the isomerization of 1,1-diethoxyalk-3-yn-2-ones consistently yields the (E,E)-dienones, demonstrating excellent stereochemical control. mdpi.comresearchgate.net
Exploration of Alternative Mechanistic Pathways for Carbon-Carbon Bond Formation
Beyond the well-established Stetter and phosphine-catalyzed reactions, other mechanistic pathways for the formation of the carbon-carbon bonds in 1,4-diketones have been explored.
Radical-based methods offer a different approach. For example, a dual NHC/photoredox catalytic system can be used to synthesize 1,4-diketones from two acyl radical equivalents and an alkene. rsc.org Another method involves the iridium photoredox-catalyzed decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to Michael acceptors. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are also widely used for C-C bond formation. organic-chemistry.org One such method involves the coupling of organozinc reagents with enones in the presence of carbon monoxide to yield 1,4-diketones. organic-chemistry.org Another approach is the palladium-catalyzed reductive coupling of acid chlorides with β-stannyl enones. researchgate.net
The Manganese(III) porphyrin-catalyzed dual functionalization of C(sp³)–H bonds presents a direct pathway to 1,4-diketones from arylalkanes. rsc.org This method involves the one-pot oxidation of arylalkanes to the corresponding 1,4-dicarbonyl compounds. rsc.org
These alternative pathways provide a diverse toolbox for synthetic chemists to construct the 1,4-diketone framework, each with its own advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3,3-Dimethylacrolein |
| Methyl vinyl ketone |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride |
| Arenoxy benzaldehyde |
| Triethylamine |
| Dimethyl sulfoxide (DMSO) |
| 1,1-Diethoxyalk-3-yn-2-ones |
| Triphenylphosphine |
| Pentane-2,4-dione |
| (3E,5E)-Alkadienones |
| 1,1-Diethoxy-7-methyloct-3-yn-2-one |
| 5-Methylhex-1-yne |
| (3E,5E)-1,1-Diethoxy-7-methylocta-3,5-dien-2-one |
| β-Amino ynones |
| Butyllithium |
| Diethoxyacetonitrile |
| 2-Oxo-2-(hetero)arylacetic acids |
Comprehensive Analysis of Chemical Reactivity and Transformational Chemistry of 7 Methyloct 6 Ene 2,5 Dione
Reactions at the α,β-Unsaturated Ketone Moieties
The α,β-unsaturated ketone is the more complex and reactive portion of the molecule. It contains two electrophilic carbons: the carbonyl carbon (C5) and the β-carbon (C7). This duality allows for either direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the double bond.
Nucleophilic attack on the α,β-unsaturated ketone system can occur at two primary positions. Hard nucleophiles, such as organolithium reagents or Grignard reagents under kinetic control, tend to favor direct 1,2-addition to the carbonyl carbon (C5). In contrast, soft nucleophiles, like cuprates (Gilman reagents), enamines, and thiols, preferentially undergo 1,4-conjugate addition (Michael addition) to the β-carbon (C7).
The choice between these two pathways is influenced by factors such as the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of Lewis acids. For instance, the use of a Gilman reagent (e.g., lithium dimethylcuprate) would be expected to yield 7,7-dimethyl-octane-2,5-dione via conjugate addition.
Table 1: Predicted Outcomes of Nucleophilic Additions
| Reagent Type | Predicted Primary Addition Site | Expected Product Structure |
|---|---|---|
| Organolithium (e.g., MeLi) | 1,2-Addition (at C5) | 5-Hydroxy-5,7-dimethyloct-6-en-2-one |
| Gilman Cuprate (e.g., Me₂CuLi) | 1,4-Conjugate Addition (at C7) | 7,7-Dimethyloctane-2,5-dione |
The carbon-carbon double bond in the enone system of 7-methyloct-6-ene-2,5-dione can function as a dienophile in Diels-Alder reactions. When reacted with a suitable diene, such as butadiene or cyclopentadiene, a [4+2] cycloaddition would occur to form a six-membered ring. The reaction's feasibility and stereochemical outcome would be influenced by the electronic nature and steric hindrance of the dienophile.
Furthermore, the carbonyl group itself can participate in hetero-Diels-Alder reactions. With an electron-rich diene (e.g., Danishefsky's diene), the C5-carbonyl group could act as the dienophile, leading to the formation of a dihydropyran ring system.
The allylic protons on the C8 methyl group and the C4 methylene (B1212753) group are potentially reactive in ene reactions. In the presence of a suitable enophile, such as diethyl azodicarboxylate (DEAD), an ene reaction could be initiated. For this to occur, high temperatures or Lewis acid catalysis are typically required to overcome the activation energy for the pericyclic process involving the transfer of an allylic hydrogen and a reorganization of the pi-electron systems.
Reactivity of the Saturated Ketone Functionality
The saturated ketone at the C2 position exhibits reactivity typical of a simple aliphatic ketone. It is susceptible to nucleophilic attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and hydrides. It can also undergo reactions such as Wittig olefination to form an alkene, or it can be converted into an enolate under basic conditions, allowing for α-alkylation or aldol (B89426) condensation reactions.
A key aspect of the molecule's chemistry is the potential for chemoselective reactions that target the C2 ketone while leaving the α,β-unsaturated system at C5 intact, or vice versa. This can often be achieved by exploiting the different electronic and steric environments of the two carbonyl groups. For example, sterically hindered nucleophiles may react preferentially at the less hindered C2 position.
Oxidative and Reductive Transformations
The molecule offers several sites for both oxidation and reduction, allowing for a variety of synthetic transformations.
The selective reduction of one of the two carbonyl groups in this compound is a significant synthetic challenge that can be addressed using specific reagents.
Reduction of the Saturated Ketone (C2): The C2 ketone can be selectively reduced in the presence of the enone using reagents that are poor at 1,4-addition. Sodium borohydride (B1222165) (NaBH₄), especially at low temperatures, is often used for this purpose, as it preferentially attacks the more electrophilic saturated ketone over the conjugated one.
Reduction of the Unsaturated Ketone (C5):
1,2-Reduction: The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the selective 1,2-reduction of the C5 carbonyl to an allylic alcohol, leaving the C2 ketone untouched. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity for hydride attack.
1,4-Reduction (Conjugate Reduction): To reduce the carbon-carbon double bond while preserving the carbonyl groups, reagents like lithium tri-sec-butylborohydride (L-Selectride) or catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) could be employed. These methods favor the saturation of the alkene component of the enone system.
Table 2: Predicted Outcomes of Selective Reduction Reactions
| Reagent/Condition | Primary Site of Reduction | Expected Major Product |
|---|---|---|
| NaBH₄, MeOH, 0°C | C2 Carbonyl | 5-Hydroxy-7-methyloct-6-en-2-one |
| NaBH₄, CeCl₃ (Luche Reduction) | C5 Carbonyl (1,2-reduction) | 7-Methyloct-6-ene-2,5-diol |
Oxidative Cleavage of the Alkene Bond (e.g., Ozonolysis and Environmental Relevance)
The carbon-carbon double bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents. Ozonolysis is a prominent example of such a reaction, effectively breaking the alkene into smaller carbonyl-containing fragments. rsc.org
The reaction proceeds via the well-established Criegee mechanism. wikipedia.orgresearchgate.net Initially, ozone undergoes a 1,3-dipolar cycloaddition to the alkene, forming an unstable primary ozonide (or molozonide). wikipedia.orgresearchgate.net This intermediate rapidly rearranges through a retro-1,3-dipolar cycloaddition, cleaving the C-C bond of the original alkene and an O-O bond to yield a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. wikipedia.org These two species then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.org Subsequent workup of the ozonide with a reducing agent (like dimethyl sulfide (B99878) or zinc) cleaves the remaining O-O bond, yielding the final carbonyl products. unacademy.com
For this compound, ozonolysis cleaves the double bond between carbons 6 and 7. This process results in the formation of two distinct carbonyl-containing molecules.
Table 1: Predicted Products of the Ozonolysis of this compound
| Reactant | Predicted Products |
| This compound | Acetone |
| 2,5-Dioxohexanal |
Environmental Relevance
Unsaturated carbonyl compounds, such as this compound, are a class of Oxygenated Volatile Organic Compounds (OVOCs) that can be released into the atmosphere from various sources. rsc.org In the troposphere, their reaction with ozone is a significant degradation pathway. rsc.orgrsc.org This gas-phase ozonolysis contributes to complex atmospheric chemistry. rsc.org
The cleavage of these compounds can lead to the formation of smaller, more volatile compounds as well as low-volatility products that contribute to the formation and growth of secondary organic aerosol (SOA). rsc.org SOA particles have significant impacts on air quality and climate. Furthermore, the atmospheric ozonolysis of alkenes is a crucial non-photolytic source of hydroxyl radicals (•OH), which are the primary daytime oxidant in the troposphere. rsc.orgacs.org The Criegee intermediates formed during ozonolysis can react with other atmospheric trace species like water vapor, SO₂, and NO₂, influencing the concentrations of sulfuric acid and nitric acid. rsc.orgrsc.org The specific products and their atmospheric fate depend on the structure of the alkene and the ambient conditions. rsc.org
Elucidation of Reaction Mechanisms and Transition State Analysis
While specific experimental studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a detailed mechanistic pathway for its ozonolysis can be elucidated from established principles and computational studies on analogous systems.
The ozonolysis reaction begins with the electrophilic addition of ozone to the C=C double bond, a process classified as a 1,3-dipolar cycloaddition. wikipedia.orgresearchgate.net This concerted step proceeds through a five-membered ring transition state to form the primary ozonide (POZ). researchgate.netrsc.org Computational studies on similar alkenes indicate that this initial step is highly exothermic. nih.gov
The POZ is energetically unstable and rapidly undergoes a cycloreversion (retro-1,3-dipolar cycloaddition) to break apart. wikipedia.orgnih.gov For the asymmetrically substituted double bond in this compound, this cleavage can occur in two ways, leading to two pairs of carbonyl and Criegee intermediate (CI) products:
Pathway A: Formation of 2,5-Dioxohexanal and Acetone Criegee intermediate ((CH₃)₂COO).
Pathway B: Formation of Acetone and the Criegee intermediate of 2,5-dioxohexanal.
The branching ratio between these pathways is influenced by the stability of the resulting fragments and the energy of the corresponding transition states. The Criegee intermediates are highly reactive, zwitterionic species. nih.gov They can undergo various subsequent reactions, including the recombination to form the secondary ozonide, or, particularly in the gas phase, unimolecular decay to form species like OH radicals. rsc.orgnih.gov
Table 2: Key Species in the Proposed Ozonolysis Mechanism of this compound
| Species Type | Description |
| Reactant | This compound |
| Intermediate | Primary Ozonide (1,2,3-Trioxolane) |
| Transition State | For Primary Ozonide formation and decomposition |
| Intermediates | Carbonyl + Criegee Intermediate pairs |
| Intermediate | Secondary Ozonide (1,2,4-Trioxolane) |
| Products (Reductive Workup) | Acetone + 2,5-Dioxohexanal |
Applications of 7 Methyloct 6 Ene 2,5 Dione in Complex Molecule Synthesis
Strategic Intermediate in the Construction of Carbocyclic and Heterocyclic Systems
The unique arrangement of functional groups in 7-Methyloct-6-ene-2,5-dione provides a platform for the synthesis of diverse cyclic structures. The presence of two ketone functionalities and a reactive alkene facilitates a range of cyclization reactions, leading to the formation of both single and multi-ring systems.
The 1,4-dicarbonyl motif within this compound is a key feature that can be exploited for the synthesis of five-membered rings. Specifically, under basic or acidic conditions, this compound can undergo an intramolecular aldol (B89426) condensation. libretexts.orglibretexts.orgjove.comchemistrysteps.com In this reaction, an enolate is formed at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone. This process leads to the formation of a five-membered cyclopentenone ring, a common structural motif in numerous biologically active molecules. libretexts.orgnih.gov The reaction is typically thermodynamically controlled, favoring the formation of the more stable five- or six-membered rings. libretexts.orgchemistrysteps.com
Another potential transformation for generating monocyclic systems is the Pauson-Khand reaction. This powerful [2+2+1] cycloaddition involves the reaction of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone. wikipedia.orgnih.govmdpi.comorganic-chemistry.org In the context of this compound, the internal alkene could potentially participate in such a reaction with an external alkyne and carbon monoxide to yield a more complex cyclopentenone derivative.
The α,β-unsaturated ketone functionality in this compound opens the door to the construction of bicyclic and even tricyclic systems through annulation reactions. The Robinson annulation, a classic and powerful ring-forming reaction, is particularly relevant here. wikipedia.orgchemistrytalk.orgjk-sci.comfiveable.meorganic-chemistry.org This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. chemistrytalk.orgjk-sci.comfiveable.me In a hypothetical scenario, an external enolate could add to the β-carbon of the unsaturated system in this compound. The resulting intermediate, now a 1,5-dicarbonyl compound, could then undergo an intramolecular aldol condensation to form a six-membered ring fused to the original structure, creating a bicyclic enone. The Wieland-Miescher ketone and the Hajos-Parrish-Eder-Sauer-Wiechert ketone are well-known examples of bicyclic diketones synthesized through similar principles. mdpi.com
Furthermore, the potential for transannular cyclizations exists, where a reaction occurs between two non-adjacent atoms in a ring. While this compound is acyclic, its ability to form a larger ring through intermolecular reactions could be followed by a transannular reaction to create complex bicyclic systems. nih.gov
Utility in the Synthesis of Natural Product Cores and Analogs
Many natural products contain carbocyclic and heterocyclic cores that are synthetically challenging to construct. researchgate.netmdpi.com The functional group array of this compound makes it a plausible starting material or intermediate for the synthesis of such cores. The cyclopentenone and cyclohexenone rings that can be formed from this precursor are ubiquitous in natural products, including steroids, prostaglandins, and various alkaloids. nih.govwikipedia.org
For instance, the ability to form substituted cyclopentenones via intramolecular aldol condensation could be applied to the synthesis of prostaglandin (B15479496) precursors. nih.gov Similarly, the potential for Robinson annulation could be harnessed to build the core structures of steroids and other terpenes. wikipedia.org The strategic application of this compound could offer a convergent approach to these complex molecules, where a significant portion of the carbon skeleton is assembled in a few key steps.
Role in Cascade Reactions and Multicomponent Transformations
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org The structure of this compound is well-suited for initiating such cascades. For example, a Michael addition to the α,β-unsaturated system could trigger a subsequent intramolecular cyclization, such as an aldol condensation. mdpi.comacs.org
Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, represent another area where this compound could be valuable. nih.govnih.govorganic-chemistry.orgnih.gov The electrophilic nature of both the α,β-unsaturated ketone and the individual carbonyl groups provides multiple sites for nucleophilic attack, which could be exploited in the design of novel MCRs to rapidly build molecular complexity. For instance, a reaction involving an amine, a cyanide source, and this compound could potentially lead to the formation of complex heterocyclic structures.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds.
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity within the 7-Methyloct-6-ene-2,5-dione molecule. The chemical shifts (δ) of the proton signals would indicate the electronic environment of the protons. For instance, protons adjacent to the carbonyl groups and the carbon-carbon double bond would be expected to resonate at lower fields (higher ppm values) compared to protons on the alkyl chain. Furthermore, the splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal the number of neighboring protons, allowing for the assembly of the carbon skeleton.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 | 2.1 - 2.3 | s | - |
| H-3 | 2.6 - 2.8 | t | 6.5 - 7.5 |
| H-4 | 2.8 - 3.0 | t | 6.5 - 7.5 |
| H-6 | 6.0 - 6.2 | s | - |
| H-8 | 1.8 - 2.0 | s | - |
| H-8' | 2.0 - 2.2 | s | - |
Note: This table represents predicted values and is for illustrative purposes only, as experimental data is unavailable.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbonyl carbons (C-2 and C-5) would be expected in the downfield region (typically 190-220 ppm). The olefinic carbons (C-6 and C-7) would resonate in the intermediate region (around 100-150 ppm), while the aliphatic carbons would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 25 - 35 |
| C-2 | 200 - 210 |
| C-3 | 35 - 45 |
| C-4 | 40 - 50 |
| C-5 | 195 - 205 |
| C-6 | 120 - 130 |
| C-7 | 155 - 165 |
| C-8 | 20 - 30 |
| C-8' | 25 - 35 |
Note: This table represents predicted values and is for illustrative purposes only, as experimental data is unavailable.
To definitively assign all proton and carbon signals and to establish the complete bonding network, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, helping to identify adjacent protons in the structure.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the methyl protons to the olefinic and carbonyl carbons.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups. In the IR spectrum of this compound, strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups would be expected in the region of 1700-1725 cm⁻¹. The presence of an α,β-unsaturated ketone would likely shift the C=O stretching frequency of the C-5 carbonyl to a lower wavenumber (around 1685 cm⁻¹) due to conjugation. A band corresponding to the C=C stretching vibration would be anticipated around 1620-1640 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would appear in the region of 2850-3100 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (ketone) | Stretch | 1705 - 1725 |
| C=O (conjugated ketone) | Stretch | 1680 - 1700 |
| C=C | Stretch | 1620 - 1640 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-H (sp²) | Stretch | 3000 - 3100 |
Note: This table represents predicted values and is for illustrative purposes only, as experimental data is unavailable.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound (C₉H₁₄O₂). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 4: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M]+ | C₉H₁₄O₂ | 154.0994 |
| [M-CH₃]+ | C₈H₁₁O₂ | 139.0759 |
| [M-C₃H₇]+ | C₆H₇O₂ | 111.0446 |
| [M-COCH₃]+ | C₇H₁₁O | 111.0810 |
Note: This table represents predicted values and is for illustrative purposes only, as experimental data is unavailable.
Advanced Chromatographic Separations (e.g., GC-MS, HPLC) for Purity Assessment and Isomer Resolution
Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating it from any isomers or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for purity analysis, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the number of components in the sample, and the mass spectrum of each component could be used for identification.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and can be used for both analytical and preparative purposes. By selecting an appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase, it would be possible to resolve this compound from any closely related compounds, including potential E/Z isomers of the double bond if they exist.
Other Spectroscopic Techniques for Specialized Investigations (e.g., Diffuse Reflectance Spectroscopy for Metal Complexes)
While core spectroscopic techniques provide fundamental structural information, specialized methods like Diffuse Reflectance Spectroscopy (DRS) are invaluable for probing the electronic structure and coordination environment of solid samples, particularly metal complexes. This technique is highly relevant in the study of metal complexes of β-diketones, a class of compounds to which this compound belongs. DRS is particularly useful for analyzing powdered or opaque solid samples that are not amenable to traditional transmission spectroscopy.
In the context of metal complexes derived from ligands like this compound, DRS can provide significant insights into the d-d electronic transitions and charge transfer bands. The β-diketone moiety can act as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms after deprotonation of the enolic form. The resulting metal chelates often exhibit distinct colors and electronic properties that can be elucidated using DRS.
The electronic spectra of transition metal complexes of β-diketones can help in determining the geometry around the metal ion. For instance, the electronic spectra of metal complexes of some β-diketones have been used to suggest a distorted octahedral symmetry around the metal ion asianpubs.org.
Research on various metal complexes of β-diketones has demonstrated the utility of electronic spectroscopy in characterizing their structures. For example, studies on complexes of ligands structurally related to this compound with metal ions such as Cu(II), Ni(II), Co(II), Fe(III), and VO(II) have shown that the electronic absorption maxima of the metal chelates are similar to the free ligand, indicating that the ligand structure is not significantly altered upon complexation scholarsresearchlibrary.com.
The following interactive table presents hypothetical electronic spectral data for illustrative metal complexes of a generic β-diketone ligand, analogous to what might be expected for complexes of this compound, based on findings for other β-diketone complexes. The observed bands can be assigned to specific electronic transitions, which are crucial for determining the coordination geometry of the metal center.
| Metal Ion | Stoichiometry | Electronic Spectral Bands (cm⁻¹) | Tentative Assignment | Proposed Geometry |
| Co(II) | [CoL₂] | ~16,000, ~21,000 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | Octahedral |
| Ni(II) | [NiL₂] | ~15,500, ~26,000 | ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | Octahedral |
| Cu(II) | [CuL₂] | ~14,500 | ²Eg → ²T₂g | Distorted Octahedral |
| Fe(III) | [FeL₃] | ~18,000, ~24,000 | ⁶A₁g → ⁴T₁g(G), ⁶A₁g → ⁴T₂g(G) | Octahedral |
| VO(II) | [VOL₂] | ~13,000, ~16,000, ~25,000 | ²B₂ → ²E, ²B₂ → ²B₁, ²B₂ → ²A₁ | Square Pyramidal |
The analysis of these electronic transitions, obtained through techniques like Diffuse Reflectance Spectroscopy, combined with magnetic susceptibility measurements, provides a powerful approach to deducing the stereochemistry of these metal complexes. For instance, a square-planar geometry for Ni(II) complexes would be indicated by their diamagnetic nature scholarsresearchlibrary.com.
Furthermore, investigations into β-diketone metal complexes often involve comparing the infrared spectra of the complexes with that of the free ligand. The coordination of the ligand from its enolic form is typically confirmed by shifts in the vibrational frequencies of the C=O and C=C bonds asianpubs.org. The appearance of new bands in the far-infrared region can be assigned to the M-O stretching vibrations, further confirming the formation of the metal complex .
While direct experimental data for metal complexes of this compound using Diffuse Reflectance Spectroscopy is not widely published, the extensive research on analogous β-diketone complexes provides a solid framework for how this technique can be applied for its characterization. The insights gained from DRS are complementary to other analytical methods and are essential for a comprehensive understanding of the structural and electronic properties of these compounds.
Computational and Theoretical Studies on 7 Methyloct 6 Ene 2,5 Dione Chemistry
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic architecture of 7-Methyloct-6-ene-2,5-dione. These calculations, based on the principles of quantum mechanics, can predict a variety of molecular properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule.
For this compound, these calculations can reveal key electronic properties such as the distribution of electron density, the energies of molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: The values in this table are illustrative and represent typical ranges for similar α,β-unsaturated ketones.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is particularly effective for determining the ground state geometries and energetics of molecules like this compound.
By performing geometry optimization using DFT, the most stable three-dimensional arrangement of atoms in the molecule can be determined. This provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can accurately predict the molecule's total electronic energy, enthalpy of formation, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted structure.
Table 2: Optimized Geometrical Parameters of this compound from DFT Calculations (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O (ketone) | 1.22 | O=C-C | 121.5 |
| C=C (alkene) | 1.34 | C=C-C | 123.0 |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups.
Computational Modeling of Reaction Mechanisms and Selectivity
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. Due to its bifunctional nature (an α,β-unsaturated ketone and a 1,4-dicarbonyl), it can undergo a variety of reactions, including nucleophilic additions and cycloadditions.
DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics. For instance, in a Michael addition reaction, computational modeling can predict whether a nucleophile will preferentially attack the β-carbon of the alkene (1,4-addition) or the carbonyl carbon (1,2-addition). This selectivity is often governed by the nature of the nucleophile and the reaction conditions. Theoretical studies on similar α,β-unsaturated systems have shown that hard nucleophiles tend to favor 1,2-addition, while soft nucleophiles favor 1,4-addition.
Conformational Landscape Analysis and Tautomeric Equilibria
The flexibility of the octene chain in this compound allows for the existence of multiple conformers. Conformational analysis, typically performed using molecular mechanics or DFT, can identify the different stable conformers and their relative energies. This is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences.
Furthermore, as a dicarbonyl compound, this compound has the potential to exhibit keto-enol tautomerism. The equilibrium between the diketo form and its corresponding enol tautomers can be investigated computationally. DFT calculations can predict the relative stabilities of the tautomers in the gas phase and in different solvents by incorporating continuum solvation models. For many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond.
Table 3: Relative Energies of Tautomers of a β-Diketone System (Illustrative)
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
|---|---|---|
| Diketo | 0.0 | 0.0 |
| Enol 1 | -3.5 | -1.2 |
Note: The values in this table are illustrative and demonstrate the typical stabilization of enol forms in related β-diketone systems.
Theoretical Studies on Ligand-Metal Interactions in Coordination Complexes
The two oxygen atoms of the dione functionality in this compound make it a potential bidentate ligand for metal ions. Theoretical studies can provide valuable insights into the nature of the interactions between the molecule and various metal centers.
DFT calculations can be used to model the geometry and electronic structure of the resulting coordination complexes. These studies can determine the preferred coordination mode of the ligand and the strength of the metal-ligand bonds. Techniques such as Natural Bond Orbital (NBO) analysis can be employed to quantify the charge transfer between the ligand and the metal. Furthermore, the effect of coordination on the electronic properties and reactivity of the this compound ligand can be assessed. For instance, coordination to a Lewis acidic metal center can enhance the electrophilicity of the β-carbon, potentially increasing its reactivity towards nucleophiles.
Exploration of Derivatives and Analogues of 7 Methyloct 6 Ene 2,5 Dione: Structure Reactivity Relationships
Systematic Studies on Modifications of the Unsaturated Chain
Modifications to the unsaturated alkyl or aryl chain in β-diketones can significantly influence their reactivity. These changes can be systematically studied to understand their impact on the electronic and steric properties of the molecule. Key modifications often involve:
Substitution at the Double Bond: Introducing electron-donating or electron-withdrawing groups onto the carbon-carbon double bond can alter the electron density across the conjugated system. This, in turn, affects the susceptibility of the molecule to nucleophilic or electrophilic attack.
Chain Length and Branching: Altering the length and branching of the hydrocarbon chain can impact the steric accessibility of the reactive sites, namely the carbonyl carbons and the α-carbon. Increased steric hindrance can favor certain reaction pathways over others.
Introduction of Aromatic or Heterocyclic Moieties: Replacing the alkyl chain with aromatic or heterocyclic rings introduces different electronic effects (resonance, inductive effects) and can provide additional sites for chemical modification.
These systematic studies help in fine-tuning the reactivity of unsaturated β-diketones for specific synthetic applications.
Investigation of Variations in the Diketone Substitution Pattern
The substitution pattern on the diketone moiety itself is another critical factor governing the reactivity of these compounds. The groups attached to the carbonyl carbons can be varied to modulate the electrophilicity of the carbonyls and the acidity of the α-protons.
| Substitution Type | R1 Group | R2 Group | Expected Impact on Reactivity |
| Symmetrical Alkyl | e.g., -CH3 | e.g., -CH3 | Baseline reactivity for alkyl-substituted β-diketones. |
| Symmetrical Aryl | e.g., -C6H5 | e.g., -C6H5 | Increased stability due to resonance, potentially lower reactivity. |
| Asymmetrical | e.g., -CH3 | e.g., -C6H5 | Can lead to regioselective reactions. |
| Fluorinated | e.g., -CF3 | e.g., -CH3 | Increased acidity of α-protons and enhanced electrophilicity of the adjacent carbonyl carbon. |
These variations allow for the synthesis of a wide array of β-diketone derivatives with tailored chemical properties.
Coordination Chemistry of Unsaturated β-Diketone Ligands and Their Metal Complexes
Unsaturated β-diketones are excellent ligands for a wide variety of metal ions due to the presence of two oxygen donor atoms that can form stable six-membered chelate rings. icm.edu.pl The deprotonated enol form of the β-diketone acts as a bidentate, monoanionic ligand.
Synthesis and Characterization of Novel Metal Complexes
The synthesis of metal complexes with unsaturated β-diketone ligands is typically achieved by reacting the β-diketone with a metal salt in the presence of a base. scholarsresearchlibrary.com The base facilitates the deprotonation of the ligand to its enolate form, which then coordinates to the metal ion.
General Synthetic Scheme: M(X)n + n(R-CO-CH2-CO-R') + n(Base) → M(R-CO-CH-CO-R')n + n(Base-H)X
A variety of analytical techniques are employed to characterize these complexes, including:
Infrared (IR) Spectroscopy: To confirm the coordination of the carbonyl groups to the metal ion, evidenced by a shift in the C=O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.
X-ray Crystallography: To determine the solid-state structure and coordination geometry of the metal center.
Elemental Analysis: To confirm the stoichiometry of the complex.
Photophysical Properties and Luminescence Characteristics of Lanthanide Complexes
Lanthanide complexes with β-diketonate ligands are of particular interest due to their unique luminescent properties. nih.gov The organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, overcomes the typically weak light absorption of the lanthanide ions themselves. nih.gov
The photophysical properties of these complexes are highly dependent on the structure of the β-diketone ligand. Modifications to the ligand can influence:
Absorption and Emission Wavelengths: By altering the energy levels of the ligand's singlet and triplet states.
Quantum Yield: The efficiency of the energy transfer from the ligand to the metal ion.
Luminescence Lifetime: The duration of the excited state of the lanthanide ion.
| Lanthanide Ion | Typical Emission Color |
| Europium (Eu³⁺) | Red |
| Terbium (Tb³⁺) | Green |
| Samarium (Sm³⁺) | Orange-Red |
| Dysprosium (Dy³⁺) | Yellow |
Polymeric Compounds and Metallopolymers Derived from Diketone Ligands
β-Diketone moieties can be incorporated into polymer chains to create materials with interesting properties. This can be achieved in two primary ways:
Polymerization of a β-Diketone-Containing Monomer: A monomer containing a β-diketone unit can be polymerized to form a polymer with pendant ligand sites.
Post-Polymerization Modification: A pre-formed polymer can be chemically modified to introduce β-diketone functionalities.
These polymeric ligands can then be used to chelate metal ions, forming metallopolymers . These materials combine the processability of polymers with the unique electronic, magnetic, or catalytic properties of the metal centers. The presence of unsaturated bonds in the diketone ligand can also offer sites for cross-linking or further polymerization. icm.edu.pl The thermal stability of these metallopolymers is often higher than that of the corresponding monomeric metal complexes. researchgate.net
Conclusion and Future Research Directions in 7 Methyloct 6 Ene 2,5 Dione Chemistry
Recapitulation of Key Academic Achievements and Unresolved Questions
Direct academic achievements concerning 7-Methyloct-6-ene-2,5-dione are sparse. Its existence is noted in chemical databases, providing fundamental data such as its molecular formula (C9H14O2) and IUPAC name. nih.gov However, a deep dive into its unique reactivity, spectroscopic properties, and synthetic pathways remains an open chapter.
The primary unresolved questions revolve around:
Synthesis: What are the most efficient and stereoselective methods to synthesize this compound? While general methods for β-diketone and α,β-unsaturated ketone synthesis exist, their applicability and optimization for this specific target are unknown. nih.gov
Reactivity: How does the interplay between the α,β-unsaturated ketone and the 1,4-dicarbonyl functionality influence its reactivity towards nucleophiles and electrophiles? Understanding this is key to unlocking its synthetic utility.
Tautomerism: Like other β-diketones, this compound is expected to exhibit keto-enol tautomerism. mdpi.comnih.gov The equilibrium between these forms, and how it is influenced by solvent and temperature, is a critical yet unanswered question that will dictate its chemical behavior. mdpi.comnih.gov
Biological Activity: Does this molecule possess any significant biological properties? The α,β-unsaturated carbonyl motif is a known Michael acceptor and can interact with biological nucleophiles, suggesting potential for bioactivity. researchgate.net
Emerging Trends in Unsaturated Diketone Reactivity and Synthetic Strategies
The broader class of unsaturated diketones is a vibrant area of research. Emerging trends that could be applied to the study of this compound include:
Catalytic Asymmetric Synthesis: The development of novel catalysts for the enantioselective synthesis of complex molecules is a major focus. Future work could explore the use of organocatalysis or transition-metal catalysis to produce chiral variants of this compound.
Michael Addition Reactions: The conjugate addition of various nucleophiles to α,β-unsaturated carbonyls, known as the Michael reaction, is a powerful tool for carbon-carbon bond formation. pressbooks.pub Research into novel nucleophiles and reaction conditions for the 1,4-addition to this compound could yield a diverse array of functionalized products. pressbooks.pub
Photochemistry: The conjugated π-system in this compound suggests it may have interesting photochemical properties. The study of its behavior under UV or visible light could lead to applications in photoredox catalysis or materials science.
| Research Trend | Potential Application to this compound |
| Catalytic Asymmetric Synthesis | Production of enantiomerically pure forms for biological screening. |
| Novel Michael Addition Reactions | Synthesis of complex molecular scaffolds for drug discovery. pressbooks.pub |
| Photochemical Reactivity Studies | Development of new photoinitiators or light-responsive materials. researchgate.net |
Prospective Applications in Materials Science and Catalysis
The unique structural motifs within this compound suggest several prospective applications:
Polymer Chemistry: As an unsaturated monomer, it could potentially be used in polymerization reactions to create novel polymers with tailored properties. The diketone functionality could also serve as a site for post-polymerization modification.
Coordination Chemistry and Catalysis: β-Diketones are well-known chelating agents for metal ions. mdpi.com Metal complexes of this compound could be investigated for their catalytic activity in various organic transformations. nih.gov
Photosensitive Materials: Derivatives of 1,2-diketones have been explored as photosensitive agents and photoinitiators. researchgate.net The α,β-unsaturated system in this compound could be leveraged to develop new materials for photolithography or 3D printing. rsc.org
Interdisciplinary Research Opportunities
The study of this compound offers numerous opportunities for interdisciplinary collaboration:
Chemical Biology: In partnership with biologists, the potential cytotoxic or other biological effects of this compound could be explored, particularly given the reactivity of the α,β-unsaturated ketone moiety. researchgate.netnih.gov
Computational Chemistry: Theoretical studies could provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms, guiding experimental work.
Materials Engineering: Collaboration with materials scientists could lead to the incorporation of this compound or its derivatives into advanced materials with novel optical or electronic properties.
Q & A
Q. What methodologies quantify the compound’s role in secondary organic aerosol (SOA) formation?
- Methodological Answer : Conduct smog chamber experiments with NOₓ/OH radical sources. Measure aerosol yield via SMPS/AMS and characterize composition via FT-ICR MS. Model gas-to-particle partitioning using absorptive partitioning theory. Compare results with atmospheric field studies to assess environmental relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
